![molecular formula C6H5ClN4S B2979762 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine CAS No. 1642595-02-5](/img/structure/B2979762.png)
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring. The presence of chlorine and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Aplicaciones Científicas De Investigación
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its potential as an anticancer agent, particularly as a topoisomerase I inhibitor.
Antibacterial Activity: The compound and its derivatives have shown significant antibacterial properties.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes like rac-alpha serine/threonine-protein kinase and glycogen synthase kinase-3 beta .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in antimicrobial, antiviral, and antitumor activities .
Result of Action
Similar compounds have been found to possess anti-inflammatory and analgesic activities .
Direcciones Futuras
The future directions for research on 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine could involve exploring its potential pharmacological applications, given the known activities of thiazolopyrimidine derivatives . Additionally, further studies could focus on optimizing its synthesis process and investigating its physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as morpholine, to form various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details are less documented.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like morpholine, and the reactions are typically carried out in solvents like acetonitrile with bases such as triethylamine.
Cyclization Reactions: These reactions often involve reagents like dimethylformamide and dimethylacetamide under heating conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer and antibacterial activities.
Pyrano[2,3-d]thiazoles: These compounds also exhibit a fused thiazole-pyrimidine structure and have applications in drug development.
Uniqueness
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a topoisomerase I inhibitor and its significant antibacterial activity make it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-2-3-4(11-5(7)9-2)12-6(8)10-3/h1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLBLOXWVHIFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)SC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2979680.png)
![2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione](/img/structure/B2979683.png)
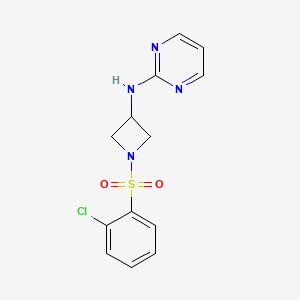
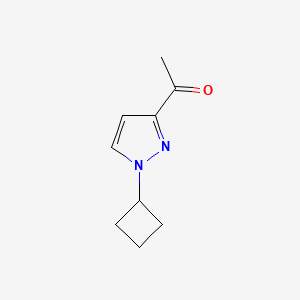

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2979689.png)
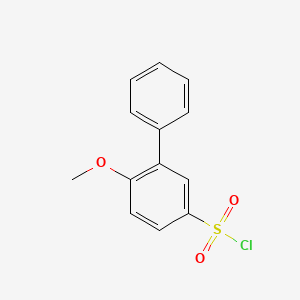
![N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B2979692.png)
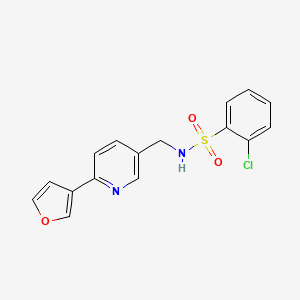
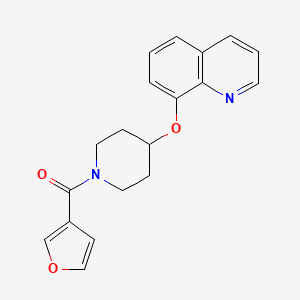
![2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2979695.png)
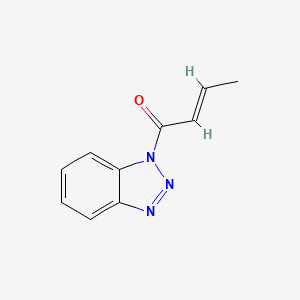
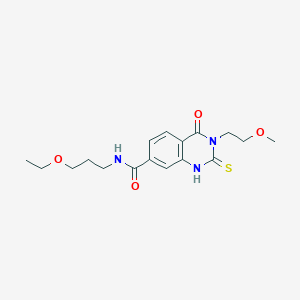
![4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2979700.png)
